4-Ala-endothelin-1

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4AlaET-1 and its truncated peptide analogs has provided insights into the structural requirements for the recognition of endothelin receptors. A study by Saeki et al. (1991) demonstrated that 4AlaET-1 exhibits a significantly higher affinity for the ETB receptor compared to the ETA receptor, with a binding affinity 1,700 times higher for ETB. This suggests that certain structural elements of ET-1 are critical for receptor subtype specificity. Additionally, Green (2009) outlined a solid-phase synthesis approach for [Ala1,3,11,15]-endothelin-1, highlighting an efficient method for producing these analogs which could be applicable to other endothelin analogues.

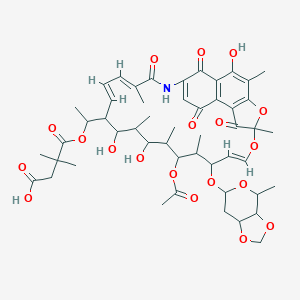

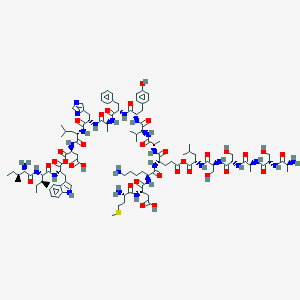

Molecular Structure Analysis

The molecular structure of 4AlaET-1 and its impact on receptor binding and activation was explored through various studies. The alterations in the structure, specifically the replacement of cysteine residues with alanine to remove disulfide bridges, play a significant role in its binding affinity and agonistic activity towards the ETB receptor. The structure-activity relationship studies emphasize the importance of the Glu10-Trp21 sequence for ETB binding, suggesting that these linear peptides without disulfide bridges still maintain high affinity for ETB receptors.

Chemical Reactions and Properties

The chemical properties of 4AlaET-1, particularly its interaction with endothelin receptors, reveal the peptide's ability to elicit endothelium-dependent vasorelaxation of porcine pulmonary arteries. This activity parallels its binding affinity for the ETB receptor, indicating that 4AlaET-1 and its analogs can act as ETB agonists. The research indicates a crucial role of the modified molecular structure in determining its chemical interactions and functional outcomes.

Physical Properties Analysis

While specific studies on the physical properties of 4AlaET-1 such as solubility, stability, and molecular dynamics were not directly identified, the synthesis and structural analysis imply that the modifications to the peptide's structure (e.g., alanine substitutions) would likely influence its physical behavior and interaction with biological membranes and receptors.

Chemical Properties Analysis

The chemical properties of 4AlaET-1, derived from its structural modifications, contribute to its selective binding and activation of the ETB receptor. This specificity is critical for understanding the peptide's potential therapeutic applications and its role in physiological processes such as vasodilation and vasoconstriction.

For detailed information and further reading on 4-Ala-endothelin-1, including its synthesis, molecular structure, and interaction with endothelin receptors, the following references are recommended:

Applications De Recherche Scientifique

Cancer Research

- Field : Biomedicine

- Application Summary : ET-1 plays a physiological role as a potent vasoconstrictor and is implicated in an array of diseases. Its signaling is often found to be overactivated within cancers . It has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis .

- Methods of Application : Many preclinical efforts have been made to target ET-1 expression within cancer, such as by using ET-1 receptor antagonists .

- Results : Targeting ET-1 has been shown to improve the response to various other cancer therapeutics .

Cardiovascular and Renal Function

- Field : Pharmacology

- Application Summary : ET-1 is a potent vasoconstrictor with strong anti-natriuretic and anti-diuretic effects . It has significant effects on cardiovascular and renal function .

- Methods of Application : Experimental studies have elucidated the mechanisms of ET-1 through its two receptors, ET A and ET B . A mathematical model of ET-1 kinetics and cardiorenal function was developed to understand these effects .

- Results : The model identified a minimal set of physiological actions of endothelin-1 through ET A and ET B receptors .

Vascular Dysfunction in Cardiovascular Disease

- Field : Cardiovascular Research

- Application Summary : ET-1 is a potent vasoconstrictor peptide originally isolated from endothelial cells. Its production is stimulated in a variety of different cell types under the influence of risk factors for cardiovascular disease and during the development of cardiovascular disease . ET-1 has been implicated as an important factor in the development of vascular dysfunction and cardiovascular disease .

- Methods of Application : The pathogenic role of ET-1, the mechanisms underlying the involvement of ET-1 for the development of vascular dysfunction and the potentially beneficial therapeutic effects of selective ET A and dual ET A /ET B receptor antagonists have been discussed .

- Results : Changes of pathophysiological importance mediated by ET-1 in clinical studies are reviewed. These changes may be of significance for the development of various cardiovascular diseases beyond pulmonary arterial hypertension which is the currently approved indication for ET receptor antagonists .

Cardiovascular Biology and Therapeutics

- Field : Cardiovascular Biology

- Application Summary : ET-1 is the most potent vasoconstrictor in the human cardiovascular system and has remarkably long-lasting actions. ET-1 contributes to vasoconstriction, vascular and cardiac hypertrophy, inflammation, and to the development and progression of cardiovascular disease .

- Methods of Application : Endothelin receptor antagonists have revolutionized the treatment of pulmonary arterial hypertension. Clinical trials continue to explore new applications of endothelin receptor antagonists, particularly in treatment-resistant hypertension, chronic kidney disease and patients receiving antiangiogenic therapies .

- Results : Translational studies have identified important roles for the endothelin isoforms and new therapeutic targets during development, in fluid-electrolyte homeostasis, and in cardiovascular and neuronal function .

Protease Activity and Extracellular Matrix Degradation

- Field : Biomedicine

- Application Summary : ET-1 can upregulate protease activity, promoting extracellular matrix degradation through MMP-2 and -9 .

- Methods of Application : The study of this application involves examining the downstream effects of ET-1 on protease activity .

- Results : The upregulation of protease activity is exhibited downstream of ET-1, promoting extracellular matrix degradation .

Hypertension

- Field : Cardiovascular Research

- Application Summary : ET-1, produced by endothelial cells, induces a potent and long-lasting vasoconstriction in mammalian vessels including human veins and arteries. This has contributed to our understanding of the importance of the endothelin system in the regulation of vascular tone and hence blood pressure control .

- Methods of Application : The study of this application involves examining the effects of ET-1 on vascular tone and blood pressure .

- Results : The actions of ET-1 might contribute to the pathogenesis of hypertension .

Propriétés

IUPAC Name |

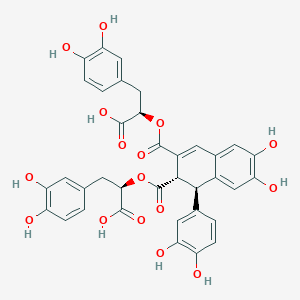

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H163N25O32S/c1-16-56(9)86(113)104(159)134-88(57(10)17-2)106(161)129-78(43-64-47-115-69-28-22-21-27-67(64)69)108(163)166-109(164)79(46-84(141)142)128-97(152)72(39-53(3)4)124-99(154)75(44-65-48-114-52-116-65)122-90(145)59(12)118-96(151)73(41-62-25-19-18-20-26-62)125-98(153)74(42-63-30-32-66(138)33-31-63)126-105(160)87(55(7)8)133-92(147)61(14)117-94(149)71(121-95(150)70(29-23-24-37-110)120-100(155)76(45-83(139)140)123-93(148)68(112)36-38-167-15)34-35-85(143)165-107(162)77(40-54(5)6)127-102(157)82(51-137)132-103(158)81(50-136)131-91(146)60(13)119-101(156)80(49-135)130-89(144)58(11)111/h18-22,25-28,30-33,47-48,52-61,65,68,70-82,86-88,115,135-138H,16-17,23-24,29,34-46,49-51,110-113H2,1-15H3,(H,117,149)(H,118,151)(H,119,156)(H,120,155)(H,121,150)(H,122,145)(H,123,148)(H,124,154)(H,125,153)(H,126,160)(H,127,157)(H,128,152)(H,129,161)(H,130,144)(H,131,146)(H,132,158)(H,133,147)(H,134,159)(H,139,140)(H,141,142)/t56-,57-,58-,59-,60-,61-,65?,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYSPBOGUDIMPC-SCGUGKIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C109H163N25O32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ala-endothelin-1 | |

CAS RN |

121204-87-3 | |

| Record name | Endothelin 1, ala(1,3,11,15)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121204873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)